4-cyclopropylidene-1-(thiophene-3-carbonyl)piperidine
Description
Properties
IUPAC Name |
(4-cyclopropylidenepiperidin-1-yl)-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c15-13(12-5-8-16-9-12)14-6-3-11(4-7-14)10-1-2-10/h5,8-9H,1-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBWFJSJQQIUEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropylidene-1-(thiophene-3-carbonyl)piperidine typically involves the following steps:
Formation of the Cyclopropylidene Group: This can be achieved through the reaction of a suitable precursor with a cyclopropylidene reagent under controlled conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate starting materials.
Thiophene Moiety Introduction: The thiophene group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, using 2-iodothiophenol and phenylacetylene.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization for yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropylidene-1-(thiophene-3-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-cyclopropylidene-1-(thiophene-3-carbonyl)piperidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates targeting various biological pathways.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used to study the interactions of thiophene-containing compounds with biological systems, including their potential as enzyme inhibitors or receptor ligands.
Mechanism of Action
The mechanism of action of 4-cyclopropylidene-1-(thiophene-3-carbonyl)piperidine involves its interaction with specific molecular targets. The thiophene moiety can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Core Piperidine Derivatives
- Benzyl 4-(3-Ethoxy-3-Oxopropyl)Piperidine-1-Carboxylate (): Structural Differences: Lacks the cyclopropylidene group and thiophene-carbonyl substituent; instead, it contains a benzyl ester and an ethoxy-oxopropyl side chain. Functional Implications: The ethoxy-oxopropyl group may enhance solubility in polar solvents compared to the hydrophobic cyclopropylidene group in the target compound.
Piperidine-Amide Derivatives
- 1-(3-Cyano-3,3-Diphenylpropyl)-4-(1-Piperidino)Piperidine-4-Carboxylic Acid Amide (): Structural Differences: Features a diphenylpropyl-cyano side chain and a piperidine-carboxamide group. The absence of a fused cyclopropane or thiophene moiety limits conformational rigidity. Functional Implications: The diphenyl and cyano groups may improve lipophilicity and CNS penetration compared to the thiophene-carbonyl group, which offers moderate hydrophilicity due to sulfur’s electronegativity.
Fluorophenyl-Substituted Piperidines ():
- Example : 4-(4-Fluorophenyl)-4-Hydroxy Piperidine derivatives.
- Structural Differences : Fluorophenyl groups introduce strong electron-withdrawing effects, contrasting with the electron-rich thiophene in the target compound.
- Functional Implications : Fluorine substitution often enhances metabolic stability and bioavailability, whereas the thiophene group may increase susceptibility to oxidative metabolism.
Comparative Data Table
Research Findings and Implications
- Electronic Effects : The thiophene-3-carbonyl group provides a balance of electron donation (via sulfur) and withdrawal (via carbonyl), distinct from the electron-deficient fluorophenyl groups in compounds .
- Metabolic Considerations : Thiophene-containing compounds are prone to oxidation via cytochrome P450 enzymes, whereas fluorophenyl analogs () exhibit slower metabolic degradation .
Biological Activity
4-Cyclopropylidene-1-(thiophene-3-carbonyl)piperidine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis routes, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a piperidine ring, a cyclopropylidene group, and a thiophene carbonyl moiety, which contribute to its potential pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The piperidine ring enhances lipophilicity and facilitates interaction with various receptors, while the thiophene carbonyl group may play a crucial role in binding affinity and selectivity.
- Anticancer Activity : Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapies. Research indicates that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's .
- Antimicrobial Properties : There is emerging evidence that compounds containing thiophene rings possess antimicrobial activity. This suggests potential applications for this compound in treating infections .
Synthesis
The synthesis of this compound can be achieved through various methods, often involving cyclization reactions between thiophene derivatives and piperidine precursors.
Synthetic Route Overview
- Starting Materials : Thiophene derivatives and cyclopropylidene piperidine precursors.
- Reaction Conditions : Reactions typically involve heating under reflux conditions in the presence of catalysts such as Lewis acids or bases.
- Yield : The overall yield of the synthesis can vary significantly based on reaction conditions, ranging from 40% to 85% depending on the specific methodology used .
Case Study 1: Anticancer Activity
In a study published in MDPI, researchers evaluated the cytotoxic effects of various piperidine derivatives, including those structurally related to our compound, against FaDu hypopharyngeal tumor cells. The results demonstrated enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin, indicating the potential for further development as an anticancer agent .
Case Study 2: Neuroprotective Properties
A recent investigation examined the effects of piperidine derivatives on AChE inhibition. The study found that compounds with similar structures showed significant inhibition rates, suggesting potential applications in Alzheimer's disease treatment through improved cholinergic function .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Anticancer Activity | Neuroprotective Effects | Antimicrobial Properties |
|---|---|---|---|
| Compound A | Moderate | Yes | No |
| Compound B | High | Moderate | Yes |
| This compound | High | Yes | Potential |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-cyclopropylidene-1-(thiophene-3-carbonyl)piperidine, and what critical reaction conditions ensure high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step procedures. For example, thiophene-3-carbonyl chloride can be coupled to a piperidine scaffold under anhydrous conditions using a base like triethylamine to facilitate nucleophilic acyl substitution . Cyclopropane ring formation may employ transition-metal-catalyzed reactions (e.g., Simmons-Smith cyclopropanation) or photochemical methods. Key factors include temperature control (e.g., −78°C for sensitive intermediates) and catalyst selection (e.g., Pd-based catalysts for cross-coupling) . Purification via column chromatography or recrystallization is critical to isolate the product from by-products .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of the cyclopropane ring (characteristic δ 0.5–1.5 ppm for cyclopropane protons) and thiophene carbonyl groups (δ ~160–170 ppm for C=O) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing regioisomers .
- X-ray Crystallography : Resolves stereochemistry and conformational stability, particularly for the cyclopropane moiety .
- HPLC : Ensures purity (>95%) using reverse-phase columns (C18) with UV detection at λ = 254 nm .
Advanced Research Questions
Q. How does the cyclopropane ring influence conformational stability and interactions with biological targets?
- Methodological Answer : The cyclopropane ring imposes torsional strain, restricting rotational freedom and stabilizing specific conformations. Computational modeling (e.g., DFT calculations or molecular dynamics simulations) predicts preferred binding poses to targets like enzymes or receptors . Experimental validation via X-ray crystallography (as in related piperidine-thiophene structures ) reveals key interactions, such as hydrophobic contacts between the cyclopropane and target pockets. Comparative studies with non-cyclopropane analogs can quantify strain effects on binding affinity .
Q. What strategies resolve discrepancies in reported biological activities of thiophene-piperidine derivatives across studies?
- Methodological Answer :
- Assay Standardization : Validate biological activity using orthogonal assays (e.g., enzyme inhibition + cell-based assays) to rule out false positives .
- Structural Confirmation : Ensure compound identity via X-ray or 2D NMR, as impurities or stereochemical variations (e.g., cis/trans cyclopropane) may skew results .
- Meta-Analysis : Compare studies using standardized metrics (e.g., IC50, Ki) and adjust for experimental variables (e.g., buffer pH, incubation time) .
Q. What in silico approaches predict the ADMET properties of this compound?
- Methodological Answer :
- QSAR Models : Train models on PubChem datasets of piperidine derivatives to predict solubility, permeability, and metabolic stability .
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic liability .
- Physicochemical Profiling : Calculate logP (via RDKit or ACD/Labs) to estimate blood-brain barrier penetration .
Data Contradiction Analysis
Q. How to address conflicting data on the compound’s stability under varying pH conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours, monitoring degradation via HPLC .
- Mechanistic Studies : Use LC-MS to identify degradation products (e.g., hydrolysis of the thiophene carbonyl group) and propose degradation pathways .
- Cross-Study Comparison : Reconcile discrepancies by aligning experimental conditions (e.g., ionic strength, temperature) with literature protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
